molecular formula C12H10BrNO2 B3417259 Ethyl 3-(2-bromophenyl)-2-cyanoacrylate CAS No. 103457-27-8

Ethyl 3-(2-bromophenyl)-2-cyanoacrylate

Cat. No.: B3417259
CAS No.: 103457-27-8
M. Wt: 280.12 g/mol
InChI Key: XJDUYGRZQWFBHZ-JXMROGBWSA-N
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Description

Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives. The compound features a bromophenyl group, which can influence its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate typically involves the reaction of 2-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromophenyl)-2-cyanoacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-bromophenyl)-2-cyanoacrylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate involves its rapid polymerization upon exposure to moisture. The cyanoacrylate monomers undergo anionic polymerization, initiated by nucleophiles such as water or amines. This results in the formation of strong adhesive bonds. The bromophenyl group can influence the polymerization rate and the properties of the resulting polymer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is unique due to the presence of the bromophenyl group, which can enhance its reactivity and modify its physical properties. This makes it suitable for specialized applications where tailored adhesive properties are required .

Properties

IUPAC Name

ethyl (E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDUYGRZQWFBHZ-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233491
Record name Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103457-27-8, 59803-32-6
Record name Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103457-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamic acid, o-bromo-alpha-cyano-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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